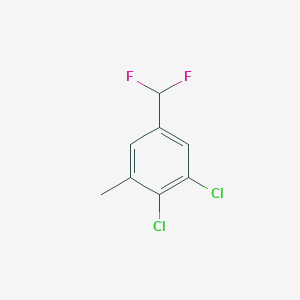

3,4-Dichloro-5-methylbenzodifluoride

説明

3,4-Dichloro-5-methylbenzodifluoride is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at the 3- and 4-positions, a methyl group at the 5-position, and a difluoromethyl group (CF₂) at a position depending on the naming convention (commonly adjacent to the methyl group). This compound is structurally distinct due to the electron-withdrawing effects of chlorine and fluorine atoms, which influence its reactivity, solubility, and stability. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its substitution pattern enables selective functionalization. While specific synthesis routes are proprietary, its production typically involves halogenation and fluorination steps under controlled conditions .

特性

CAS番号 |

1804896-25-0 |

|---|---|

分子式 |

C8H6Cl2F2 |

分子量 |

211.03 g/mol |

IUPAC名 |

1,2-dichloro-5-(difluoromethyl)-3-methylbenzene |

InChI |

InChI=1S/C8H6Cl2F2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,8H,1H3 |

InChIキー |

LMJWRODJGKHMQT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1Cl)Cl)C(F)F |

正規SMILES |

CC1=CC(=CC(=C1Cl)Cl)C(F)F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Key Structural and Functional Differences

The most closely related analog to 3,4-Dichloro-5-methylbenzodifluoride is 2,4-Dichloro-5-methylbenzotrifluoride (CAS 115571-61-4), which differs in both substituent positions and fluorine content. Below is a detailed comparison:

*Inferred from structural similarity to halogenated aromatics.

Key Findings:

Steric and Positional Influence : The 3,4-dichloro substitution in the target compound creates a sterically congested environment compared to the 2,4-dichloro isomer, which may reduce reactivity in nucleophilic aromatic substitution.

Solubility : The trifluoromethyl group enhances hydrophobicity, making 2,4-Dichloro-5-methylbenzotrifluoride less soluble in polar solvents than its difluoromethyl counterpart.

Research Implications

- Synthetic Utility : The positional isomerism and fluorine content directly impact the compound’s utility. For example, 2,4-Dichloro-5-methylbenzotrifluoride’s CF₃ group is preferred in herbicides due to its metabolic stability, while the target compound’s CF₂ group may offer unique reactivity in pharmaceutical intermediates.

- Thermal Stability : Trifluoromethylated compounds generally exhibit higher thermal stability, a critical factor in industrial processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。